molecular formula C6H5Cl2N B1315879 3-Chloro-5-(chloromethyl)pyridine CAS No. 847737-51-3

3-Chloro-5-(chloromethyl)pyridine

Cat. No.: B1315879
CAS No.: 847737-51-3
M. Wt: 162.01 g/mol
InChI Key: DEFJPBMQJUFFBE-UHFFFAOYSA-N
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Description

3-Chloro-5-(chloromethyl)pyridine: is an organic compound with the molecular formula C6H5Cl2N. It is a chlorinated derivative of pyridine, characterized by the presence of a chlorine atom at the third position and a chloromethyl group at the fifth position of the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(chloromethyl)pyridine typically involves the chlorination of 3-methylpyridine. One common method includes the use of phosphorus oxychloride and dimethylformamide (DMF) as reagents. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves a chlorination addition and cyclization reaction. This method utilizes solid triphosgene or diphosgene as chlorination agents, which helps in reducing the production of waste and improving the overall yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(chloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products include various substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Comparison with Similar Compounds

  • 2-Chloro-5-(chloromethyl)pyridine
  • 2-Chloro-5-methylpyridine
  • 3-(Chloromethyl)pyridine

Comparison: 3-Chloro-5-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, 2-Chloro-5-(chloromethyl)pyridine is another chlorinated pyridine derivative, but its different substitution pattern results in varied reactivity and applications . Similarly, 2-Chloro-5-methylpyridine lacks the additional chlorine atom, affecting its chemical behavior and use in synthesis .

Properties

IUPAC Name

3-chloro-5-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJPBMQJUFFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562479
Record name 3-Chloro-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847737-51-3
Record name 3-Chloro-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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